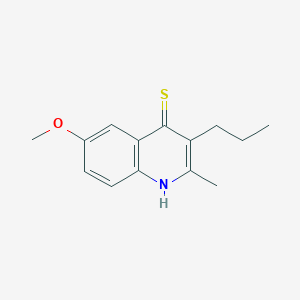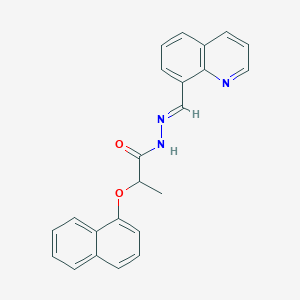
3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, also known as DMBPC, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This molecule has a unique structure that makes it an attractive candidate for use in a variety of scientific research studies. In
科学的研究の応用
3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit promising antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. In materials science, this compound has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions.
作用機序
The mechanism of action of 3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is not well understood, but it is believed to be related to its ability to coordinate with metal ions. The coordination of this compound with metal ions can lead to the formation of various metal complexes that exhibit unique properties and reactivity. These complexes can then interact with substrates and catalyze various reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound exhibits low toxicity and does not cause significant adverse effects in animal models. This suggests that this compound has potential as a safe and effective compound for use in various applications.
実験室実験の利点と制限
One of the main advantages of 3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is its unique structure, which makes it an attractive candidate for use in various scientific research studies. This compound is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on 3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid. One area of interest is the development of new metal complexes that exhibit unique properties and reactivity. These complexes have potential applications in various fields, including catalysis and materials science. Another area of interest is the development of new antimicrobial agents based on this compound. These agents could be used to combat the growing problem of antibiotic resistance. Finally, there is potential for the development of new drug delivery systems based on this compound. These systems could be used to improve the delivery of drugs to specific targets in the body, leading to more effective treatments for various diseases.
Conclusion
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The synthesis of this compound is achieved through a multistep process, and its mechanism of action is related to its ability to coordinate with metal ions. Although there is limited research on the biochemical and physiological effects of this compound, it exhibits low toxicity and has potential as a safe and effective compound for use in various applications. There are several future directions for research on this compound, including the development of new metal complexes, antimicrobial agents, and drug delivery systems.
合成法
The synthesis of 3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is typically achieved through a multistep process that involves the reaction of various starting materials. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by the addition of acetic anhydride. The resulting product is then treated with concentrated sulfuric acid to yield this compound.
特性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-4-8(5(2)11-10-4)6-3-7(9(14)15)13-12-6/h3H,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIQNGXBDIBRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)